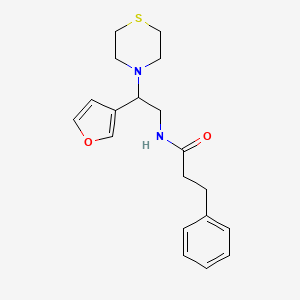

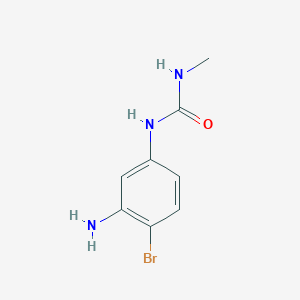

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Synthesis and Chemical Reactions Researchers have investigated the reaction of [ (2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, leading to the formation of both furan and phenol products. This study provides insights into the mechanistic details of furan and phenol synthesis, contributing to our understanding of reactions involving carbene complexes with acetylenes. Additionally, 2-arylthio-N- (2-methoxydibenzo [b,d]furan-3-yl)acetamide derivatives have demonstrated significant antifungal activity, suggesting potential applications in antifungal drug development.

- Pharmaceutical Research and Applications N- (2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been studied for chemoselective monoacetylation using Novozym 435 as a catalyst. This highlights its importance in drug synthesis. The synthesis of N- (furan-2-yl-methyl)-N- (phenyl (quinolin-3-yl)methyl)acetamide derivatives and their in vitro anti-tuberculosis activity showcases their potential in developing new tuberculosis treatments. Acetylformoin’s role in the formation of colored Maillard reaction products has implications in food science and the understanding of complex reaction pathways.

- Heterocyclic Compound Exploration Furan-2-yl (phenyl)methanol derivatives have undergone aza-Piancatelli rearrangement to yield 3,4-dihydro-2H-benzo [b] [1,4]thiazine or oxazine derivatives. These findings contribute to the development of novel heterocyclic compounds.

- While not directly related to our compound, it’s worth noting that there has been progress in synthesizing fluorinated furans. Researchers have explored methods for introducing fluorine atoms or trifluoromethyl groups into furans and benzofurans, although patent data is excluded from this review .

Fluorinated Furans and Benzofurans

Anticancer Activity

Direcciones Futuras

Mecanismo De Acción

The presence of the ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can be used as a strategy to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .

The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. For example, some furan derivatives act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-11-23-15-17)21-9-12-24-13-10-21/h1-5,8,11,15,18H,6-7,9-10,12-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYVBFOUDUMGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)